Insulinotropic Potency and Receptor Binding: The Essential Role of the N-Terminal and Mid-Chain Residues
A systematic structure-activity relationship (SAR) study directly compared the insulinotropic activity of GLP-1 (7-36)amide with 16 single-point substitution analogs. The study definitively ranked the impact of key residues on activity in a perfused rat pancreas model [1]. GLP-1 (7-36)amide demonstrated the highest insulinotropic activity, with analogs having substitutions at positions 10 (Ala10), 15 (Ser15), or 17 (Arg17) showing significantly reduced potency. The putative antagonist [Glu15]-GLP-1(8-36)amide was the least potent peptide tested.
| Evidence Dimension | Insulinotropic Activity (Relative Potency Rank) |
|---|---|
| Target Compound Data | GLP-1 (7-36)amide (Rank: 1, Highest) |
| Comparator Or Baseline | Ala10, Ser15, Arg17, [Glu15]-GLP-1(8-36)amide |
| Quantified Difference | GLP-1(7-36)amide = Tyr16 > Lys18, Lys27 > Gly21 > Asp31 >> Ser15, Arg17 > Ala10 >> [Glu15]-GLP-1(8-36) amide |
| Conditions | Perfused rat pancreas |
Why This Matters
This rank order identifies specific amino acid residues critical for full GLP-1R agonism, providing a benchmark for validating the structural integrity and expected biological potency of newly synthesized or procured GLP-1 (7-36)amide batches.
- [1] Watanabe, Y., et al. (1994). Structure-activity relationships of glucagon-like peptide-1(7-36)amide: insulinotropic activities in perfused rat pancreases, and receptor binding and cyclic AMP production in RINm5F cells. Journal of Endocrinology, 140(1), 45-52. View Source
